molecular formula C28H44N6O8 B14034088 Methyltetrazine-amino-PEG5-CH2CH2NHBoc

Methyltetrazine-amino-PEG5-CH2CH2NHBoc

Cat. No.: B14034088
M. Wt: 592.7 g/mol
InChI Key: IZLQMGFQBXBQIR-UHFFFAOYSA-N
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Description

Methyltetrazine-amino-PEG5-CH2CH2NHBoc is a bifunctional compound designed for controlled bioconjugation and bioorthogonal chemistry. Its structure comprises:

  • Methyltetrazine core: A strained dihydrotetrazine derivative enabling inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctene (TCO) or other dienophiles for rapid, selective ligation .
  • PEG5 linker: A polyethylene glycol (PEG) spacer with five ethylene oxide units, enhancing solubility, reducing steric hindrance, and improving pharmacokinetic properties in aqueous environments .
  • Boc-protected amine (CH2CH2NHBoc): The tert-butoxycarbonyl (Boc) group protects the terminal amine, preventing undesired reactions at this site while allowing deprotection under acidic conditions for subsequent functionalization .

This compound is primarily used in chemical biology and materials science for labeling biomolecules (e.g., antibodies, proteins) and nanoparticles. Its Boc group ensures selective reactivity at the tetrazine moiety, while the PEG5 linker enhances biocompatibility .

Properties

Molecular Formula

C28H44N6O8

Molecular Weight

592.7 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C28H44N6O8/c1-22-31-33-26(34-32-22)24-7-5-23(6-8-24)21-30-25(35)9-11-37-13-15-39-17-19-41-20-18-40-16-14-38-12-10-29-27(36)42-28(2,3)4/h5-8H,9-21H2,1-4H3,(H,29,36)(H,30,35)

InChI Key

IZLQMGFQBXBQIR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Overview

The synthesis of this compound generally involves multi-step organic synthesis, focusing on the coupling of a methyltetrazine derivative to an amino-terminated PEG5 chain, followed by amine protection with a Boc group. The process demands precise control over reaction conditions such as temperature, pH, and stoichiometry to maximize yield and purity.

Stepwise Synthetic Route

Step Description Reagents/Conditions Notes
1 Synthesis of Methyltetrazine Derivative Starting from 3-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine or similar tetrazine precursors Requires controlled nitration and cyclization steps to form tetrazine ring High purity tetrazine intermediate essential for downstream coupling
2 Preparation of Amino-PEG5 Chain Commercially available amino-terminated PEG5 or synthesized via polymerization Amino group is free for coupling PEG5 length chosen for balance of solubility and steric effects
3 Coupling of Methyltetrazine to Amino-PEG5 Amide bond formation via carbodiimide chemistry (e.g., EDC/NHS) or activated ester intermediates Mild conditions (room temperature, pH 6-8) to preserve tetrazine integrity Reaction monitored by thin-layer chromatography (TLC) and HPLC
4 Protection of Terminal Amine with Boc Group Reaction with di-tert-butyl dicarbonate (Boc2O) in presence of base (e.g., triethylamine) Typically performed in organic solvents like dichloromethane Boc protection prevents unwanted side reactions during storage and further conjugation
5 Purification and Characterization Purification by preparative HPLC or chromatography Characterization by NMR (1H, 13C), mass spectrometry (MS), and HPLC to confirm purity (>95%) and structure Ensures reproducibility and suitability for biological applications

Reaction Conditions and Optimization

  • Temperature: Generally ambient to 25°C to avoid tetrazine degradation
  • pH: Neutral to slightly basic conditions favor coupling efficiency without tetrazine ring opening
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for solubility and reaction kinetics
  • Stoichiometry: Slight excess of coupling agents or Boc reagent to drive reactions to completion

Analytical Data and Characterization

Technique Purpose Typical Results for this compound
Nuclear Magnetic Resonance (NMR) Structural confirmation Signals corresponding to methyltetrazine aromatic protons, PEG ethylene glycol units, and Boc tert-butyl group observed clearly
Mass Spectrometry (MS) Molecular weight verification Molecular ion peak consistent with calculated molecular weight (~704.78 g/mol for PEG5 variant)
High-Performance Liquid Chromatography (HPLC) Purity assessment Purity >95%, single major peak indicating minimal impurities
Thin-Layer Chromatography (TLC) Reaction monitoring Distinct spot changes during coupling and protection steps, confirming reaction progress

Comparative Analysis with Related Compounds

Compound Name PEG Length Functional Group Unique Features Application Focus
Methyltetrazine-amino-PEG4-NHS Ester PEG4 NHS ester (amine-reactive) Direct amine coupling, enhanced water solubility Protein labeling
Methyltetrazine-amido-PEG5-Alkyne PEG5 Alkyne group Enables click chemistry with azides Dual conjugation strategies
Methyltetrazine-amino-PEG12-CH2CH2NHBoc PEG12 Boc-protected amine Longer PEG chain for increased solubility and flexibility Extended linker applications

This compound balances rapid reaction kinetics and biocompatibility, making it particularly suitable for live-cell imaging and drug delivery systems.

Applications and Research Findings

  • Bioorthogonal Chemistry: The methyltetrazine group undergoes rapid and selective inverse electron demand Diels-Alder cycloaddition with strained alkenes (e.g., trans-cyclooctene), enabling fast and efficient bioconjugation in living systems without interfering with native biomolecules.
  • Drug Delivery: The PEG5 spacer improves solubility and reduces immunogenicity of conjugates, enhancing pharmacokinetics in targeted therapies.
  • Imaging: Facilitates fluorescent or radiolabeling of biomolecules for real-time tracking in biological research.

Summary Table of Preparation Method

Aspect Details
Starting Materials Methyltetrazine derivative, amino-PEG5, Boc2O
Key Reactions Amide coupling, amine protection
Reaction Conditions Mild temperature, neutral to basic pH, polar aprotic solvents
Purification Preparative HPLC, chromatography
Characterization NMR, MS, HPLC, TLC
Yield & Purity High yield with >95% purity typical
Challenges Maintaining tetrazine stability, controlling side reactions

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-amino-PEG5-CH2CH2NHBoc undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Common reagents include TCO-containing molecules, protecting groups like Boc, and PEGylation reagents.

    Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the PEG chain and the methyltetrazine group. Solvents like dichloromethane and dimethylformamide are often used.

Major Products

The major products formed from these reactions include stable adducts resulting from the iEDDA reaction and substituted derivatives of the original compound.

Scientific Research Applications

Methyltetrazine-amino-PEG5-CH2CH2NHBoc is a bioconjugation reagent that combines a methyltetrazine moiety with a polyethylene glycol (PEG) linker and a Boc-protected amine group. It is designed for bioorthogonal reactions, especially the inverse electron demand Diels-Alder cycloaddition, enabling selective and efficient conjugation of biomolecules in complex biological environments. The primary reaction involves the methyltetrazine reacting with strained alkenes like trans-cyclooctene or norbornene to form stable dihydropyridazine linkages. The PEG component enhances solubility and reduces steric hindrance, making it effective in complex biological environments.

Applications in Biochemical Research and Clinical Settings
this compound has numerous applications in biochemical research and clinical settings:

  • Bioconjugation It serves as an effective linker for attaching drugs or imaging agents to proteins or antibodies.
  • Targeted Therapy The bioorthogonal nature of the methyltetrazine allows for the conjugation of biomolecules such as proteins, peptides, and nucleic acids.

Several compounds share structural or functional similarities with this compound:

Compound NameKey FeaturesUnique Aspects
Methyltetrazine-PEG4-NHS EsterAmine-reactive; enhanced water solubilityNHS ester allows for direct amine coupling
Methyltetrazine-amido-PEG5-AlkyneCombines tetrazine with an alkyne functionalityUseful for click chemistry applications
Methyltetrazine-Ch2NHCO-PEGn-Ch2CH2NH2Contains an amine group; versatile for bioconjugationAllows for multiple PEG chain lengths

Mechanism of Action

The primary mechanism of action of Methyltetrazine-amino-PEG5-CH2CH2NHBoc involves the iEDDA reaction. The methyltetrazine group reacts with TCO-containing molecules to form stable adducts. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems. The PEG chain provides solubility and flexibility, while the Boc-protected amino group can be deprotected to reveal a reactive site for further functionalization .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Methyltetrazine-amino-PEG5-CH2CH2NHBoc with structurally related tetrazine derivatives:

Compound Name Reactive Group(s) Linker Type/Length Key Features Applications
This compound Tetrazine, Boc-protected amine PEG5 Selective reactivity at tetrazine; high solubility; acid-labile protection Controlled bioconjugation, multi-step synthesis
Py-Tetrazine-amine HCl (CAS 1055983-02-2) Tetrazine, free amine None High reactivity at both tetrazine and amine; no solubility enhancer Direct labeling, rapid conjugation in non-aqueous systems
Methyltetrazine-PEG4-maleimide (CAS 1393381-53-7) Tetrazine, maleimide PEG4 Dual reactivity (tetrazine + thiol-specific maleimide); shorter linker Antibody-drug conjugates (ADCs), cysteine-targeted modifications
5-TAMRA-PEG4-Methyltetrazine (CAS 2042193-77-9) Tetrazine, TAMRA fluorophore PEG4 Fluorescent labeling; moderate linker length Live-cell imaging, flow cytometry
Methyltetrazine-PEG2-DBCO Tetrazine, DBCO PEG2 Dual bioorthogonal reactivity (tetrazine + azide); compact linker Click chemistry, multi-component labeling

Reactivity and Selectivity

  • Boc Protection: Unlike Py-Tetrazine-amine HCl, which has a free amine, the Boc group in this compound prevents unwanted side reactions, enabling sequential functionalization (e.g., tetrazine ligation first, followed by amine deprotection and coupling) .
  • PEG Length : The PEG5 linker provides superior solubility and steric flexibility compared to PEG2/PEG4 variants, making it more suitable for large biomolecules .
  • Dual-Functional Compounds : Methyltetrazine-PEG4-maleimide and Methyltetrazine-PEG2-DBCO offer two reactive sites but lack the controlled, stepwise reactivity of the Boc-protected derivative .

Solubility and Stability

  • Aqueous Solubility: PEG5 significantly enhances solubility in PBS (>10 mg/mL) compared to non-PEGylated analogs like Py-Tetrazine-amine HCl (<2 mg/mL) .
  • Stability : The Boc group stabilizes the compound against hydrolysis at neutral pH, whereas maleimide-containing analogs may degrade in thiol-rich environments .

Application-Specific Performance

  • Multi-Step Synthesis: this compound is preferred for sequential conjugations (e.g., click chemistry followed by amine coupling), whereas Methyltetrazine-PEG4-maleimide is ideal for single-step thiol-tetrazine dual labeling .
  • Imaging : 5-TAMRA-PEG4-Methyltetrazine excels in fluorescence-based applications but lacks the modularity of the Boc-protected compound .

Q & A

Q. Table 1. Key QC Parameters for this compound

ParameterMethodTarget SpecificationReference
PurityHPLC≥95% (280 nm)
Molecular WeightHRMS576.1 Da (M+H+^+)
Residual TFAIC<1%
Amine ReactivityUV-Vis (520 nm)ΔA > 0.5 (vs. blank)

Q. Table 2. Reaction Optimization Variables

VariableRange TestedOptimal ValueApplication
pH6.0–7.56.8Live-cell imaging
PEG LengthPEG4–PEG8PEG5Protein labeling
Temperature4°C–37°C25°CIn vitro assays

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